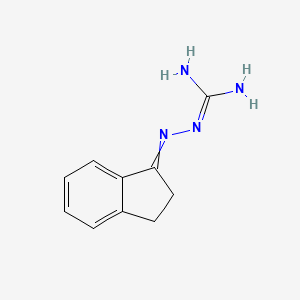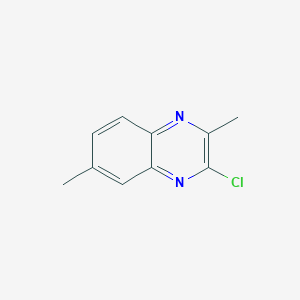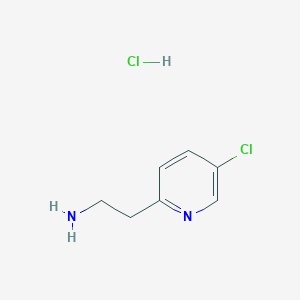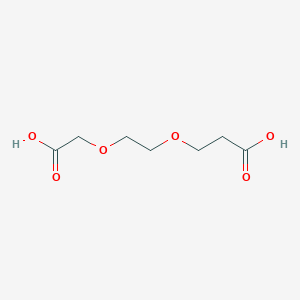
Bis-CH2-PEG2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-CH2-PEG2-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis-CH2-PEG2-acid is synthesized through a series of chemical reactions involving the coupling of polyethylene glycol with carboxylic acid groups. The typical synthetic route involves the reaction of diethylene glycol with chloroacetic acid under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-CH2-PEG2-acid primarily undergoes substitution reactions due to the presence of reactive carboxylic acid groups. These reactions can be used to attach various ligands to the PEG backbone, forming PROTAC molecules .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bases such as sodium hydroxide and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide .
Major Products
The major products formed from the reactions of this compound are PROTAC molecules, which consist of two different ligands connected by the PEG linker. These ligands are designed to bind to an E3 ubiquitin ligase and a target protein, respectively .
Wissenschaftliche Forschungsanwendungen
Bis-CH2-PEG2-acid is widely used in scientific research for the development of PROTACs. These compounds have applications in various fields, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for potential therapeutic applications in cancer and other diseases.
Industry: Utilized in the development of new drug delivery systems
Wirkmechanismus
Bis-CH2-PEG2-acid functions as a linker in PROTAC molecules, facilitating the selective degradation of target proteins. The mechanism involves the binding of one ligand to an E3 ubiquitin ligase and the other to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-PEG3-acid: Another PEG-based linker with a longer chain length.
Bis-PEG4-acid: Similar to Bis-CH2-PEG2-acid but with an even longer PEG chain.
Bis-PEG5-acid: A PEG-based linker with five ethylene glycol units.
Uniqueness
This compound is unique due to its specific chain length and functional groups, which provide optimal properties for the synthesis of PROTACs. Its shorter chain length compared to other PEG-based linkers allows for more precise control over the spatial arrangement of ligands, enhancing the efficiency of protein degradation .
Eigenschaften
Molekularformel |
C7H12O6 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
3-[2-(carboxymethoxy)ethoxy]propanoic acid |
InChI |
InChI=1S/C7H12O6/c8-6(9)1-2-12-3-4-13-5-7(10)11/h1-5H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
TXLVHGCDQPITTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


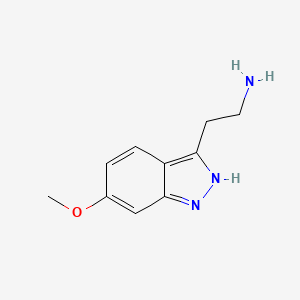
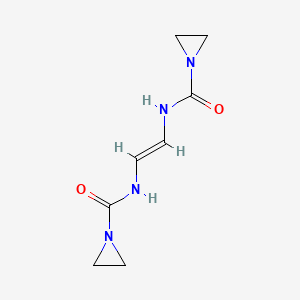
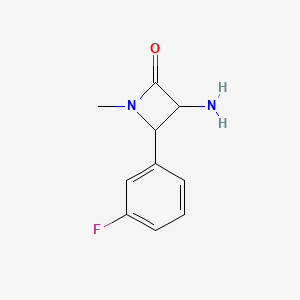
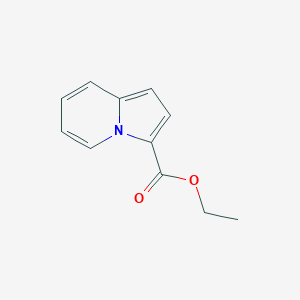

![4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11903797.png)
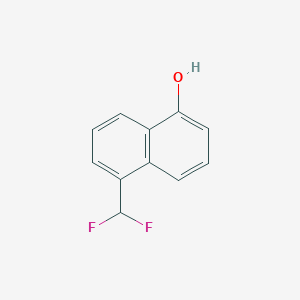

![6-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B11903816.png)

